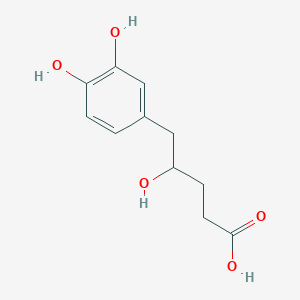

5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid

Description

5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid (IUPAC name: 5-(3,4-dihydroxyphenyl)-4-hydroxypentanoic acid) is a phenolic acid derivative characterized by a pentanoic acid backbone substituted with hydroxyl groups at positions 4 and on the aromatic ring (3,4-dihydroxyphenyl) . Its molecular formula is C₁₁H₁₄O₅, with an average molecular weight of 226.23 g/mol and a monoisotopic mass of 226.0841 g/mol . This compound is structurally related to microbial metabolites derived from polyphenols like (−)-epicatechin and is implicated in biological activities such as anti-inflammatory and platelet aggregation inhibition effects .

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

5-(3,4-dihydroxyphenyl)-4-hydroxypentanoic acid |

InChI |

InChI=1S/C11H14O5/c12-8(2-4-11(15)16)5-7-1-3-9(13)10(14)6-7/h1,3,6,8,12-14H,2,4-5H2,(H,15,16) |

InChI Key |

JDBYFCLHVYVXCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(CCC(=O)O)O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Gamma,3,4-Trihydroxybenzenepentanoic Acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gamma,3,4-Trihydroxybenzenepentanoic Acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of Gamma,3,4-Trihydroxybenzenepentanoic Acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate electrons, making it a potential antioxidant. This compound may interact with reactive oxygen species (ROS) and neutralize them, thereby protecting cells from oxidative damage . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

Table 1: Structural Comparison of Key Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid | C₁₁H₁₄O₅ | 226.23 | 4-OH on pentanoic acid; 3,4-diOH on phenyl |

| 5-(3,5-Dihydroxyphenyl)-4-hydroxypentanoic acid | C₁₁H₁₄O₅ | 226.23 | 4-OH on pentanoic acid; 3,5-diOH on phenyl |

| 2-(3,4-Dihydroxyphenyl)acetic acid | C₈H₈O₄ | 168.15 | Acetic acid chain; 3,4-diOH on phenyl |

| 3-(4-Hydroxyphenyl)propionic acid | C₉H₁₀O₃ | 166.17 | Propionic acid chain; 4-OH on phenyl |

| Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) | C₉H₈O₄ | 180.16 | Propenoic acid chain; 3,4-diOH on phenyl |

Key Differences :

- Chain Length and Functional Groups: The pentanoic acid chain in 5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid distinguishes it from shorter-chain analogs like 2-(3,4-dihydroxyphenyl)acetic acid (acetic acid chain) or caffeic acid (propenoic acid chain). Longer chains may enhance lipophilicity, influencing membrane permeability and metabolic stability .

- Substitution Patterns: The positional isomer 5-(3,5-Dihydroxyphenyl)-4-hydroxypentanoic acid () exhibits meta-substituted dihydroxy groups on the phenyl ring, which may alter antioxidant capacity compared to the ortho-substituted 3,4-diOH group in the target compound .

Metabolic Derivatives

Table 2: Key Metabolic Modifications

| Compound Name | Modification Type | Molecular Weight (g/mol) | Biological Relevance |

|---|---|---|---|

| 5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoyl hydrogen sulfate | Sulfation | 306.28 | Enhanced solubility for renal excretion |

| 5-[3-Hydroxy-4-(sulfooxy)phenyl]pentanoic acid | Sulfation | 306.28 | Potential phase II metabolism product |

| 5-(3,4-Dihydroxyphenyl)-gamma-valerolactone-4-O-glucuronide | Glucuronidation | 384.07 | Detoxification and transport into bile |

Key Findings :

- Sulfation: Sulfated derivatives, such as 5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoyl hydrogen sulfate (), are formed via sulfotransferases. These derivatives are upregulated in bacterial infection models, suggesting a role in host-pathogen interactions .

- Glucuronidation: Glucuronide conjugates (e.g., gamma-valerolactone-4-O-glucuronide) are critical for phase II metabolism, increasing water solubility for urinary excretion. This modification is common in gut microbiota-derived metabolites of flavonoids .

Key Insights :

- Anti-Inflammatory Effects: 5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid shares functional similarities with urolithins, which are known for modulating NF-κB and COX-2 pathways . However, its longer carbon chain may delay metabolic clearance compared to smaller phenolic acids like 2-(3,4-dihydroxyphenyl)acetic acid.

- Metabolic Stability : Sulfated and glucuronidated forms () show reduced bioactivity but increased excretion rates, highlighting the trade-off between activity and pharmacokinetics .

Biological Activity

5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid (DHHPD) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and antioxidant properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Chemical Formula : C11H14O5

- Molecular Weight : Approximately 226.23 g/mol

- IUPAC Name : 5-(3,4-dihydroxyphenyl)-4-hydroxypentanoic acid

The compound features a hydroxypentanoic acid backbone with two hydroxyl groups on the phenyl ring, which contribute to its biological activity.

1. Antioxidant Properties

Research indicates that DHHPD exhibits significant antioxidant activity. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in mitigating various diseases linked to oxidative damage.

- Study Findings : In vitro assays demonstrated that DHHPD effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS) .

2. Analgesic Effects

DHHPD has been evaluated for its analgesic potential through various animal models. Notably, it has shown efficacy in reducing nociceptive behavior:

- Acetic Acid-Induced Writhing Test : DHHPD at doses of 1 and 3 mg/kg significantly decreased the number of writhes induced by acetic acid, indicating a strong peripheral analgesic effect .

- Formalin-Induced Paw Licking Test : The compound also reduced licking time in both the early and late phases of the formalin test, suggesting both central and peripheral mechanisms of action .

- Mechanism of Action : The analgesic effects are believed to involve modulation of the glutamatergic system rather than the opioidergic pathway, as indicated by the lack of reversal with naloxone .

3. Safety Profile

In chronic administration studies (7 days), DHHPD did not induce any mortality or significant behavioral changes in mice, suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis with Other Compounds

To better understand the unique properties of DHHPD, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Hydroxyvaleric Acid | Hydroxy fatty acid | Involved in lipid metabolism |

| Curcumin | Polyphenolic compound | Known for anti-inflammatory and antioxidant effects |

| 3-(4-Hydroxyphenyl)propanoic Acid | Phenolic compound | Exhibits anticancer properties |

Case Studies

- Analgesic Activity Study : A study involving DHHPD demonstrated significant inhibition of nociceptive responses in animal models. Results indicated that doses of 1 and 3 mg/kg were effective in both acute and chronic pain models, supporting the potential use of DHHPD as an analgesic agent .

- Antioxidant Efficacy Study : In another investigation, DHHPD was tested against various oxidative stress models where it exhibited superior scavenging ability compared to standard antioxidants like ascorbic acid .

Q & A

Basic Question: What are the recommended synthetic pathways for 5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves coupling a protected 3,4-dihydroxyphenyl moiety with a hydroxypentanoic acid precursor. For example:

- Step 1: Protect the catechol (3,4-dihydroxy) group using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent oxidation during synthesis .

- Step 2: Perform a Friedel-Crafts alkylation or esterification to link the protected phenyl group to the hydroxypentanoic acid chain .

- Step 3: Deprotect under mild acidic conditions (e.g., TFA for acetyl groups) to restore the hydroxyl functionalities.

- Purity Optimization: Use reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) to isolate the compound, as demonstrated for structurally related hydroxyphenyl acids .

Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Look for characteristic peaks: aromatic protons (6.5–7.2 ppm for dihydroxyphenyl), hydroxyl protons (broad signals at 5–9 ppm), and methylene/methine protons in the pentanoic acid chain (δ 1.5–3.5 ppm) .

- 13C NMR: Confirm the carboxylic acid carbon (δ ~170–175 ppm) and aromatic carbons (δ 110–150 ppm).

- Mass Spectrometry: High-resolution ESI-MS in negative ion mode to detect [M–H]⁻ ions, ensuring accurate mass matches theoretical values (e.g., ±2 ppm error) .

- HPLC: Use a photodiode array detector (PDA) to monitor UV absorbance at 280 nm (typical for dihydroxyphenyl derivatives) .

Advanced Question: How does stereochemistry at the C4 hydroxyl group influence biological activity, and what methods resolve chiral isomers?

Methodological Answer:

- Impact of Stereochemistry: The C4 hydroxyl configuration can affect binding to targets like enzymes or receptors. For example, (4R)-isomers of similar hydroxypentanoic acids show higher inhibition of hydroxycarboxylic acid receptors compared to (4S)-isomers .

- Chiral Resolution:

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Experimental Design Considerations:

- Concentration Dependence: Test a wide range (e.g., 1–100 µM) to identify thresholds where antioxidant activity (via DPPH/ABTS assays) shifts to pro-oxidant effects (e.g., Fenton reaction facilitation) .

- Cell vs. Cell-Free Systems: Differences may arise due to intracellular redox buffering (e.g., glutathione levels). Compare results in isolated mitochondria versus whole-cell assays .

- Data Normalization: Use standardized positive controls (e.g., Trolox for antioxidants) and account for pH variations, as phenolic acids exhibit pH-dependent redox behavior .

Advanced Question: What strategies ensure stability during in vitro and in vivo studies?

Methodological Answer:

- In Vitro Stability:

- In Vivo Considerations:

- Prodrug Approach: Protect the catechol group with ester prodrugs (e.g., acetylated derivatives) to enhance plasma stability, as shown for similar phenolic acids .

- Pharmacokinetic Monitoring: Use LC-MS/MS to track intact compound and metabolites in plasma, ensuring stability correlates with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.